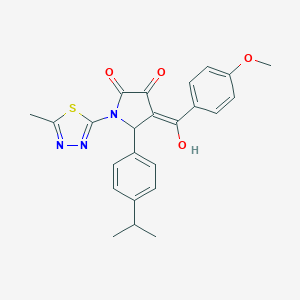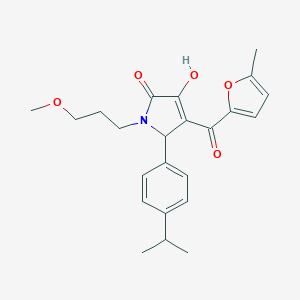![molecular formula C14H16N2O2 B265692 3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B265692.png)
3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol, also known as 4'-((2-aminoethyl)amino)-3'-hydroxybiphenyl-3-ol or HDMP-28, is a synthetic compound that belongs to the class of phenylethylamines. It is a research chemical that is used in scientific studies to investigate its potential as a selective dopamine reuptake inhibitor.
Mécanisme D'action
HDMP-28 acts as a selective dopamine reuptake inhibitor by binding to the dopamine transporter and blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in the concentration of dopamine in the brain, which can result in a number of biochemical and physiological effects.
Biochemical and physiological effects:
The increase in dopamine concentration in the brain caused by HDMP-28 can lead to a number of biochemical and physiological effects. These effects include increased locomotor activity, increased heart rate and blood pressure, decreased appetite, and increased wakefulness.
Avantages Et Limitations Des Expériences En Laboratoire
HDMP-28 has a number of advantages as a research chemical. It is relatively easy to synthesize, and it has a high affinity for the dopamine transporter, making it a useful tool for investigating the role of dopamine in the brain. However, there are also limitations to its use in lab experiments. HDMP-28 has not been extensively studied in vivo, and its effects on the brain may differ from those observed in vitro.
Orientations Futures
There are a number of future directions for research on HDMP-28. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of new dopamine reuptake inhibitors with improved selectivity and potency. Finally, further research is needed to better understand the biochemical and physiological effects of HDMP-28 and its potential as a research tool for investigating the role of dopamine in the brain.
Méthodes De Synthèse
The synthesis of HDMP-28 involves the condensation of 3-hydroxyphenylacetone with 4-pyridinylmethylamine in the presence of sodium cyanoborohydride. This reaction leads to the formation of the intermediate 1-(4-pyridinylmethyl)-2,3-dihydroxy-1-phenylpropane, which is then oxidized with potassium permanganate to yield HDMP-28.
Applications De Recherche Scientifique
HDMP-28 has been extensively studied in scientific research for its potential as a selective dopamine reuptake inhibitor. This compound has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, HDMP-28 can increase the concentration of dopamine in the brain, leading to a number of biochemical and physiological effects.
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
3-[1-hydroxy-2-(pyridin-4-ylmethylamino)ethyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c17-13-3-1-2-12(8-13)14(18)10-16-9-11-4-6-15-7-5-11/h1-8,14,16-18H,9-10H2 |
Clé InChI |
OPAWZAUQYPUFQR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(CNCC2=CC=NC=C2)O |
SMILES canonique |
C1=CC(=CC(=C1)O)C(CNCC2=CC=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)
![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265629.png)

![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)